molecular formula C21H35ClN6O4 B1665221 Alfenta CAS No. 70879-28-6

Alfenta

Cat. No. B1665221
CAS RN: 70879-28-6
M. Wt: 471 g/mol
InChI Key: YYESXRRYBUERKF-UHFFFAOYSA-N
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Description

Alfenta, also known as Alfentanil, is an opioid analgesic used before and/or during surgery . It is available in generic form and is a synthetic derivative of fentanyl . It is a sterile, non-pyrogenic, preservative-free aqueous solution containing alfentanil hydrochloride equivalent to 500 μg per mL of alfentanil base for intravenous injection .


Molecular Structure Analysis

The chemical formula of Alfentanil is C21H32N6O3 . The average weight is 416.5172 and the monoisotopic weight is 416.25358892 .


Chemical Reactions Analysis

As a synthetic opioid, Alfentanil interacts predominately with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, spinal cord, and other tissues .


Physical And Chemical Properties Analysis

Alfentanil is a small molecule . It is a part of the approved and illicit groups . The solution, which contains sodium chloride for isotonicity, has a pH range of 4-6 .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • In Vivo Probes for Cytochrome P450 3A Activity : Intravenous alfentanil acts as an in vivo probe for hepatic cytochrome P450 (CYP) 3A activity. It is useful for noninvasively assessing hepatic CYP3A through pupillary miosis, which reflects plasma alfentanil concentrations (Kharasch et al., 2004).
  • CYP3A Enzymes Metabolism : Alfentanil undergoes extensive metabolism by CYP3A4 enzymes and serves as a substrate for both CYP3A4 and CYP3A5. This metabolism process can be altered by cytochrome b5 (Klees et al., 2005).

Clinical Applications

  • Anesthesia in Oral and Maxillofacial Surgery : Alfentanil has been evaluated as an analgesic supplement for anesthesia in oral and maxillofacial surgery, indicating its effectiveness with minimal recovery time (Edgin et al., 1989).
  • Sedation in Intensive Care : It has been used for sedation of critically ill patients in intensive care, highlighting its effectiveness in long-term sedation (Cohen & Kelly, 1987).

Neurological Effects

  • Epileptiform Activity : Alfentanil can induce epileptiform activity, with studies using simultaneous scalp and depth EEG recordings to explore its effects on complex partial epilepsy (Ross et al., 2001).

Pharmacodynamics

  • Effects on Cerebral Blood Flow and Intracranial Pressure : Alfentanil's effects on cerebral blood flow velocity and intracranial pressure during anesthesia have been studied, showing it neither significantly dilates nor constricts cerebral vessels (Mayberg et al., 1993).

Pain Management

  • Analgesic Effects : The drug's effectiveness in inhibiting electrically evoked pain and reducing hyperalgesia has been demonstrated in experimental models (Koppert et al., 2001).

Safety And Hazards

Alfenta may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, blurred vision . It may also cause serious eye symptoms such as sudden vision loss, blurred vision, tunnel vision, eye pain or swelling, or seeing halos around lights . Serious heart symptoms such as fast, irregular, or pounding heartbeats; fluttering in your chest; shortness of breath; and sudden dizziness, lightheadedness, or passing out may also occur .

properties

IUPAC Name

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3.ClH.H2O/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;;/h6-10H,4-5,11-17H2,1-3H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYESXRRYBUERKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71195-58-9 (Parent)
Record name Alfentanil hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070879286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50221107
Record name Alfentanil hydrochloride [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alfenta

CAS RN

70879-28-6
Record name Alfentanil hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070879286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alfentanil hydrochloride [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALFENTANIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11S92G0TIW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1.8 parts of 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, 3.45 parts of N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, 5 parts of sodium carbonate, 0.2 parts of potassium iodide and 240 parts of 4-methyl-2-pentanone is stirred and refluxed overnight with water-separator. The reaction mixture is poured onto water and the layers are separated. The organic phase is dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (97:3 by volume) as eluent. The pure fractions are collected and the eluent is evaporated. The residue is converted into the hydrochloride salt in 2-propanone. The salt is filtered off and crystallized from 2-propanone, yielding 1.5 parts (33.3%) of N-{1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl}-N-phenylpropanamide monohydrochloride monohydrate; mp. 140.8° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
833
Citations
TK Henthorn, TC Krejcie… - Clinical Pharmacology & …, 1992 - Wiley Online Library
… The initial intravascular disposition of alfentanil was assumed to be the same as that of indocyanine green, which distributes only intravascularly.4 The alfentanil data were also …
Number of citations: 60 ascpt.onlinelibrary.wiley.com
S Gibert, N Sabourdin, N Louvet… - The Journal of the …, 2012 - pubs.asahq.org
… A brief episode of tonic-clonic movement occurred in one patient from the group ALFENTA. This 5-yr-old girl had no personal or familial history of epilepsy. The seizure occurred after 5 …
Number of citations: 79 pubs.asahq.org
S Liu, B Tang, Q Chen, X Wang - Computational and mathematical …, 2016 - hindawi.com
Drug-drug interaction (DDI) extraction as a typical relation extraction task in natural language processing (NLP) has always attracted great attention. Most state-of-the-art DDI extraction …
Number of citations: 252 www.hindawi.com
MM Stipp - researchgate.net
• Binds to an allosteric binding site at the GABAA receptor→ conformational change occurs→ neurotransmitter GABA has much higher affinity for the GABAA receptor’s active site→↑ …
Number of citations: 0 www.researchgate.net
L Romanowski, H Reich, F McGlynn, MD Adelson… - Fertility and …, 1993 - academia.edu
MATERIALS AND METHODS Five upper extremity neuropathies occurred during 5 months in 1986 (April to September) at Nesbitt Memorial Hospital (Kingston, PA); during that period, …
Number of citations: 87 www.academia.edu
J Lambropoulos, GA Spanos, NV Lazaridis - Journal of pharmaceutical and …, 2000 - Elsevier
A high performance liquid chromatography (HPLC) method for the assay of fentanyl citrate, alfentanil hydrochloride, and sufentanil citrate swab samples was developed and validated in …
Number of citations: 62 www.sciencedirect.com
ME Goldberg, M Torjman, RR Bartkowski… - Anesthesia & …, 1992 - journals.lww.com
… Twenty-one ASA physical status I or I1 patients were studied after a prolonged alfentanil infusion (>… We conclude that prolonged alfentanil administration may result in severe arterial 0, …
Number of citations: 19 journals.lww.com
CH CH, CH CH, CH CH
Number of citations: 0
D Mathews, S Kumar… - …, 2000 - Lippincott Williams & Wilkins; 1999
Number of citations: 0
L Berdar - 1994 - California University of Pennsylvania
Number of citations: 0

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